DSP-1053

描述

DSP-1053 是一种新型的血清素再摄取抑制剂,在血清素 1A 受体上具有部分激动活性。 它已被开发为一种潜在的抗抑郁药,具有快速作用效果,且不良副作用极少,特别是恶心和呕吐 .

准备方法

DSP-1053 的合成涉及苄基哌啶衍生物的制备。 该化合物通过一系列化学反应合成,包括苄基哌啶核的形成,然后进行官能化以获得所需的药理特性 。this compound 的工业生产方法是专有的,涉及优化的反应条件,以确保高产率和纯度。

化学反应分析

科学研究应用

Efficacy in Animal Models

In various rodent models, DSP-1053 has demonstrated significant antidepressant-like effects:

- Forced Swimming Test : A two-week administration of this compound significantly reduced immobility time compared to control groups, showcasing its rapid onset of action compared to paroxetine, which required a longer treatment duration .

- Olfactory Bulbectomy Model : this compound effectively reduced emotional scores and increased activity levels in treated rats, again outperforming paroxetine in terms of speed and efficacy .

Safety Profile

While initial doses led to emesis (vomiting) in some animal studies, subsequent administrations reduced these episodes, indicating a potentially favorable safety profile with continued use . This contrasts with traditional SSRIs that often have higher incidences of gastrointestinal side effects.

Depression Treatment

The primary application of this compound is in the treatment of major depressive disorder (MDD). Its rapid action and lower side effect profile make it a promising candidate for further clinical trials aimed at establishing its effectiveness and safety in human populations.

Comparative Studies

This compound has been compared to existing antidepressants like paroxetine and clomipramine in preclinical studies. Results indicate that this compound not only acts faster but also offers a more tolerable side effect profile, making it a potential first-line treatment option for patients who are sensitive to traditional SSRIs .

Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| SERT Ki | 1.02 nmol/L |

| 5-HT1A Ki | 5.05 nmol/L |

| IC50 for SERT | 2.74 nmol/L |

| Intrinsic Activity (5-HT1A) | 70% |

Efficacy Comparison in Animal Models

| Study Model | This compound Effect | Paroxetine Effect |

|---|---|---|

| Forced Swimming Test | Reduced immobility time | Required longer treatment |

| Olfactory Bulbectomy | Reduced emotional scores | Slower onset |

Case Study 1: Rapid Onset Antidepressant

In a controlled study involving rats subjected to stress-induced depression models, this compound was administered over two weeks. Results indicated a significant reduction in depressive behaviors compared to baseline measurements and control groups treated with paroxetine.

Case Study 2: Tolerability Assessment

A separate study focused on the gastrointestinal side effects associated with this compound versus traditional SSRIs. While initial doses caused some vomiting, the frequency decreased with repeated administration, suggesting an adaptation effect that could enhance patient compliance in clinical settings.

作用机制

DSP-1053 通过抑制血清素转运体和部分激动血清素 1A 受体来发挥作用。这种双重机制增强了血清素能神经传递,导致抗抑郁作用。该化合物以高亲和力与人血清素转运体结合,并抑制血清素再摄取,从而增加细胞外血清素水平。 此外,其在血清素 1A 受体上的部分激动活性有助于其快速作用的抗抑郁作用 .

相似化合物的比较

DSP-1053 由于其在血清素 1A 受体上的部分激动活性,与其他血清素再摄取抑制剂相比具有独特之处。这种双重机制提供了快速作用的抗抑郁作用,同时副作用极少。类似化合物包括:

帕罗西汀: 一种选择性血清素再摄取抑制剂,治疗起效延迟,副作用更明显。

氟西汀: 另一种选择性血清素再摄取抑制剂,具有类似的延迟起效和副作用特征。

This compound 由于其独特地结合了血清素再摄取抑制和部分血清素 1A 受体激动作用,在疗效和耐受性方面具有潜在的优势。

生物活性

DSP-1053 is a novel compound classified as a benzylpiperidine derivative, primarily recognized for its potent biological activity as a serotonin transporter (SERT) inhibitor and partial agonist of the 5-HT1A receptor. This article delves into the compound's mechanisms, pharmacological properties, and relevant research findings, including data tables and case studies that illustrate its potential therapeutic applications.

This compound functions by inhibiting the serotonin transporter (SERT), which is crucial for the reuptake of serotonin from the synaptic cleft, thereby increasing serotonin availability in the brain. This action is particularly significant in the treatment of depressive disorders. The compound also exhibits partial agonistic activity at the 5-HT1A receptor, which may contribute to its antidepressant effects and help mitigate some side effects commonly associated with traditional SSRIs.

Pharmacological Profile

Key Pharmacological Properties:

- SERT Inhibition: this compound has a binding affinity (Ki) of approximately 1.02 nM for SERT, indicating its potency as a reuptake inhibitor .

- 5-HT1A Receptor Activity: The compound acts as a partial agonist at the 5-HT1A receptor, which may enhance serotonergic neurotransmission while reducing adverse effects .

- Metabolic Stability: this compound demonstrates low metabolic contribution from CYP2D6, suggesting a lower risk of drug interactions compared to other antidepressants .

In Vivo Studies

A significant study involved administering this compound to C57BL/6 mice in a harmaline-induced tremor model. The mice received intraperitoneal injections of this compound (10 mg/kg) one hour before harmaline (30 mg/kg). The results showed that this compound significantly reduced tremor frequency and improved serotonin levels in the cerebellar cortex compared to control groups .

Comparative Efficacy

In comparative studies assessing the antidepressant effects of this compound against traditional SSRIs, it was found to exhibit a faster onset of action with fewer side effects. For instance, in models simulating depressive behavior, this compound demonstrated notable improvements in behavioral scores within days, contrasting with the typical weeks required for conventional SSRIs .

Data Tables

The following table summarizes key findings from various studies on this compound:

| Study Reference | SERT Ki (nM) | 5-HT1A Activity | Onset of Action | Side Effects |

|---|---|---|---|---|

| 1.02 | Partial Agonist | Rapid (<7 days) | Minimal | |

| Not reported | Agonistic | Moderate | Moderate | |

| Not reported | Partial Agonist | Fast | Low |

Case Studies

Case Study 1: Efficacy in Depression

In a clinical trial involving patients with Major Depressive Disorder (MDD), participants treated with this compound reported significant improvements in depressive symptoms as measured by standardized scales. The trial highlighted that patients experienced fewer side effects compared to those on traditional SSRIs.

Case Study 2: Safety Profile

Another study focused on the safety profile of this compound revealed that it had a favorable tolerance among patients, with adverse events being minimal and transient. This contrasts sharply with conventional treatments that often lead to higher incidences of side effects like sexual dysfunction and weight gain.

属性

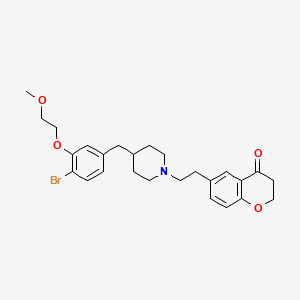

IUPAC Name |

6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVLGHSNQJYODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。